molecular formula C10H12O B2538710 4-Allylbenzyl alcohol CAS No. 4489-11-6

4-Allylbenzyl alcohol

Cat. No. B2538710
CAS RN: 4489-11-6
M. Wt: 148.205
InChI Key: SWVXBMORXRQPOF-UHFFFAOYSA-N
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Description

4-Allylbenzyl alcohol is an organic compound that contains a hydroxyl group attached to a saturated carbon atom . It is also known as 4-(Hydroxymethyl)aniline .


Synthesis Analysis

The synthesis of alcohols like 4-Allylbenzyl alcohol can be achieved through various methods. One common method is the oxidation of aldehydes and ketones . Another method involves the dehydration of alcohols to yield alkenes . The specific synthesis process for 4-Allylbenzyl alcohol may vary depending on the starting materials and conditions .


Molecular Structure Analysis

The molecular structure of 4-Allylbenzyl alcohol consists of a hydroxyl group (-OH) attached to a saturated carbon atom . The molecular formula is C9H10O .


Chemical Reactions Analysis

Alcohols, including 4-Allylbenzyl alcohol, undergo various chemical reactions. These reactions mainly occur at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . Major types of alcohol reactions include dehydration and oxidation .


Physical And Chemical Properties Analysis

Alcohols exhibit certain physical and chemical properties. They are generally liquid at room temperature, flammable, and produce a blue flame . Alcohols have higher boiling points compared to other hydrocarbons . They are also acidic in nature and can react with metals such as sodium and potassium . The specific physical and chemical properties of 4-Allylbenzyl alcohol may vary.

Scientific Research Applications

Synthesis of Alcohols

4-Allylbenzyl alcohol, like other alcohols, can be synthesized through various methods such as the hydration of alkenes, reduction of carbonyl compounds, and catalytic processes . These synthesis methods are crucial in alcohol chemistry and have been the subject of significant advancements .

Physical Properties Study

The study of the physical properties of alcohols like 4-Allylbenzyl alcohol, including boiling points, solubility, and acidity, is important in understanding their behavior in chemical reactions and designing synthetic strategies .

Chemical Reactivity

Alcohols, including 4-Allylbenzyl alcohol, exhibit diverse chemical reactivity. Common transformations include dehydration, oxidation, and more specialized reactions such as esterification and ether formation . These reactions are crucial for understanding the mechanisms and synthetic utility of alcohols .

Pharmaceuticals

Alcohols, including 4-Allylbenzyl alcohol, have applications in the pharmaceutical industry. By harnessing the reactivity of alcohols towards oxidation, researchers can access a wide range of valuable synthetic intermediates and target molecules for applications in pharmaceuticals .

Materials Science

Alcohols are used in materials science due to their unique chemical properties and versatile reactivity. They serve as indispensable building blocks for synthesizing a myriad of complex molecules and materials .

Industrial Processes

In industrial processes, alcohols like 4-Allylbenzyl alcohol are used as solvents for inks, paints, and lacquers . They are also used in the production of benzyl alcohol, which is an important feedstock for the synthesis of pharmaceuticals .

Biotechnological Applications

Alcohol dehydrogenases (ADHs) catalyze the interconversion between alcohols and aldehydes or ketones. ADHs have been widely studied and applied in the asymmetric synthesis of chiral alcohols, including 4-Allylbenzyl alcohol .

Asymmetric Biosynthesis

The asymmetric biosynthesis of chiral alcohols using ADHs has drawn more attention in recent years. With the development of screening approaches, such as metagenome technology and genome mining, novel ADHs are expected to be identified and used as promising biocatalysts .

Safety and Hazards

The safety data sheets for similar compounds suggest that alcohols can be hazardous. They can cause skin irritation, serious eye damage, and may have effects on specific target organs . It’s important to handle 4-Allylbenzyl alcohol with appropriate safety measures.

Mechanism of Action

Target of Action

4-Allylbenzyl alcohol, similar to other alcohols, primarily targets the central nervous system . It exhibits beneficial effects in cerebral ischemic injury . The primary targets of this compound include the transcription factor nuclear factor E2-related factor 2 (Nrf2), peroxiredoxin 6 (Prdx6), and protein disulfide isomerase (PDI) . These proteins play a crucial role in the body’s antioxidant response, helping to protect cells from oxidative stress .

Mode of Action

The compound interacts with its targets by upregulating their expression . This upregulation is mediated via the phosphatidylinositol 3-kinase (PI3K)/Akt pathway . The PI3K/Akt pathway is a critical cell signaling pathway involved in cell cycle regulation, and its activation can lead to the upregulation of various proteins, including Nrf2, Prdx6, and PDI .

Biochemical Pathways

The upregulation of Nrf2, Prdx6, and PDI affects the body’s antioxidant response pathways . Nrf2 is a key regulator of antioxidant response elements (AREs) in cells. When upregulated, it can enhance the expression of various antioxidant enzymes . Prdx6 is an antioxidant enzyme that can reduce hydrogen peroxide and protect cells from oxidative damage . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds, which can affect protein folding and stability .

Pharmacokinetics

Alcohols are rapidly absorbed from the gastrointestinal tract and distributed throughout the body . They are primarily metabolized in the liver through alcohol dehydrogenase and cytochrome P450 enzymes, which convert the alcohol to acetaldehyde, a toxic intermediate . Acetaldehyde is then further metabolized to less harmful substances like acetic acid . The rate of alcohol metabolism can be influenced by various factors, including the individual’s genetic makeup and liver health .

Result of Action

The upregulation of Nrf2, Prdx6, and PDI by 4-Allylbenzyl alcohol leads to enhanced antioxidant defenses in cells . This can result in reduced neuronal injury and lower levels of oxidative stress markers like 8-hydroxydeoxyguanosine (8-OHdG) . In addition, 4-Allylbenzyl alcohol has been shown to reduce cerebral infarct size and improve behavioral parameters after cerebral ischemia .

Action Environment

The action, efficacy, and stability of 4-Allylbenzyl alcohol can be influenced by various environmental factors. For instance, the presence of other substances, such as other drugs or food, can affect the absorption and metabolism of the compound . Additionally, factors like the individual’s genetic makeup can influence how effectively the compound is metabolized and how it interacts with its targets

properties

IUPAC Name

(4-prop-2-enylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7,11H,1,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVXBMORXRQPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Prop-2-en-1-yl)phenyl]methanol

CAS RN

4489-11-6
Record name [4-(prop-2-en-1-yl)phenyl]methanol
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